molecular formula C7H7BrO3S B2546068 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid CAS No. 338745-19-0

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

Cat. No.: B2546068
CAS No.: 338745-19-0
M. Wt: 251.09
InChI Key: GVCIVSHEWYIZQL-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Protecting Groups

In synthetic chemistry, protecting groups play a crucial role in the selective functionalization of molecules. For example, Kurosu et al. (2007) discuss an acid- and base-stable protecting group for carboxylic acids, showcasing the strategic use of esters for chemical synthesis under challenging conditions (Kurosu, Biswas, Narayanasamy, & Crick, 2007). Although not directly related to "2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid," the principles of protecting group strategies highlighted in this study are fundamental to complex organic synthesis, potentially including the manipulation of thiophene-containing structures.

Bioconjugation Techniques

The field of bioconjugate chemistry utilizes reactive intermediates for coupling biomolecules with other entities, such as peptides, proteins, or synthetic polymers. Frisch, Boeckler, & Schuber (1996) describe the synthesis of thiol-reactive heterobifunctional reagents for the conjugation of peptides to liposomes, highlighting the versatility of chemical linkers in creating bioconjugates for immunization purposes (Frisch, Boeckler, & Schuber, 1996). Such methodologies can be applied to "this compound" derivatives for attaching biomolecules to various carriers, enhancing the potential for targeted delivery systems in biomedical applications.

Material Science Applications

In materials science, the functionalization of polymers with specific side chains or groups can significantly alter their properties. Hosseini & Entezami (2001) report on the chemical and electrochemical synthesis of polythiophenes and their copolymers, exploring their application as gas and vapour sensors. These materials demonstrate the importance of structural modification, such as methoxy or bromo substitutions, in tuning electrical conductivity and sensor responsiveness (Hosseini & Entezami, 2001). The insights from this research could guide the development of novel materials based on "this compound," leveraging the electron-donating and withdrawing effects of the methoxy and bromo groups, respectively.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)4-2-3-5(8)12-4/h2-3,6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCIVSHEWYIZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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